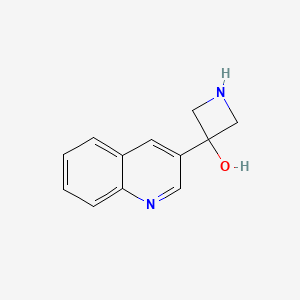
3-(Quinolin-3-yl)azetidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Quinolin-3-yl)azetidin-3-ol is a compound that features a quinoline ring fused with an azetidine ring, with a hydroxyl group attached to the azetidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Quinolin-3-yl)azetidin-3-ol typically involves the construction of the quinoline ring followed by the formation of the azetidine ring. One common method involves the cyclization of a quinoline derivative with an appropriate azetidine precursor under specific reaction conditions. For example, the reaction of 3-quinolinecarboxaldehyde with an azetidine derivative in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Quinolin-3-yl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(Quinolin-3-yl)azetidin-3-one.
Reduction: Formation of partially or fully hydrogenated quinoline derivatives.
Substitution: Formation of substituted azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Quinolin-3-yl)azetidin-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(Quinolin-3-yl)azetidin-3-ol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with DNA, leading to its biological effects. The quinoline ring is known to intercalate with DNA, while the azetidine ring can form covalent bonds with nucleophilic sites in proteins or other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Quinolin-3-yl)azetidin-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
3-(Quinolin-3-yl)azetidine: Lacks the hydroxyl group.
Quinoline derivatives: Various substitutions on the quinoline ring.
Uniqueness
3-(Quinolin-3-yl)azetidin-3-ol is unique due to the presence of both the quinoline and azetidine rings, along with the hydroxyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C12H12N2O |
|---|---|
Molekulargewicht |
200.24 g/mol |
IUPAC-Name |
3-quinolin-3-ylazetidin-3-ol |
InChI |
InChI=1S/C12H12N2O/c15-12(7-13-8-12)10-5-9-3-1-2-4-11(9)14-6-10/h1-6,13,15H,7-8H2 |
InChI-Schlüssel |
OVIQLBPKIRYDBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)(C2=CC3=CC=CC=C3N=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



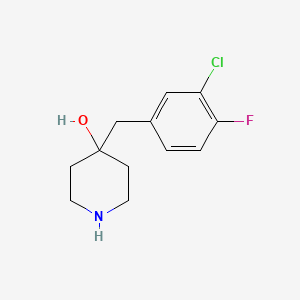

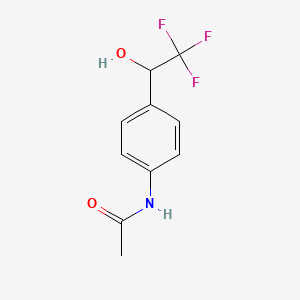
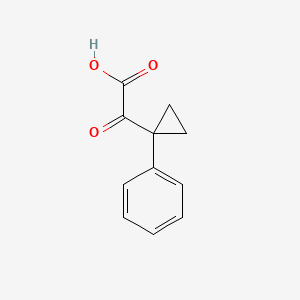



![tert-butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(chlorosulfonyl)propanoate](/img/structure/B13593886.png)
![[(1R,2R)-2-phenylcyclopropyl]methanamine](/img/structure/B13593895.png)
![tert-butylN-({octahydropyrano[3,4-c]pyrrol-7a-yl}methyl)carbamatehydrochloride](/img/structure/B13593902.png)
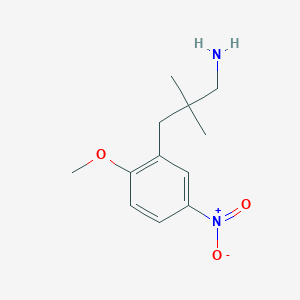
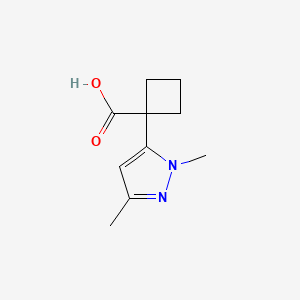
![2-[(2-Chlorophenyl)methyl]piperidinehydrochloride](/img/structure/B13593917.png)
